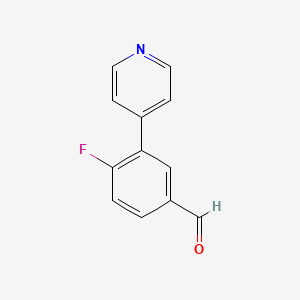

4-Fluoro-3-(pyridin-4-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-pyridin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-12-2-1-9(8-15)7-11(12)10-3-5-14-6-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYLRTYGSUHTNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Synthesis and Application of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde: A Technical Guide for Medicinal Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Properties and Applications of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde (CAS Number: 1214370-63-4).

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and nitrogen-containing heterocycles into molecular scaffolds is a proven method for enhancing pharmacological properties. This compound is a prime exemplar of a bifunctional building block, uniquely poised for the synthesis of complex therapeutic agents. The presence of a fluorine atom can improve metabolic stability, binding affinity, and lipophilicity of a drug candidate[1]. The pyridine ring offers a key site for hydrogen bonding and can serve as a crucial pharmacophore, while the reactive aldehyde group provides a versatile handle for a multitude of chemical transformations. This guide, intended for researchers and drug development professionals, will provide a comprehensive overview of the synthesis, properties, and applications of this valuable intermediate, with a particular focus on its role in the development of kinase inhibitors. While one supplier has categorized this compound under "antipsychotics," this guide will delve into its broader and more substantiated potential as a versatile building block in drug discovery[2].

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. While detailed experimental data for this compound is not extensively published, we can infer its key characteristics from its constituent parts and data from chemical suppliers.

| Property | Value/Information | Source |

| CAS Number | 1214370-63-4 | [2] |

| Molecular Formula | C₁₂H₈FNO | [2] |

| Molecular Weight | 201.20 g/mol | [2] |

| Appearance | Likely a solid at room temperature, given the nature of similar biaryl compounds. | Inferred |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred |

| Purity | Commercially available with purities often exceeding 97%. | Inferred from supplier data for similar compounds. |

Strategic Synthesis: The Suzuki-Miyaura Coupling Approach

The most logical and industrially scalable approach to the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely utilized in the pharmaceutical industry for its high efficiency and functional group tolerance[3]. The proposed synthesis involves the coupling of 3-bromo-4-fluorobenzaldehyde with pyridine-4-boronic acid.

Causality of Experimental Choices

The choice of starting materials is critical. 3-Bromo-4-fluorobenzaldehyde is a commercially available and activated aryl halide, making it an excellent substrate for oxidative addition to the palladium catalyst. Pyridine-4-boronic acid is also readily available and serves as the nucleophilic partner in the transmetalation step. The selection of the palladium catalyst and ligands is crucial for achieving high yields and minimizing side products. A phosphine-ligated palladium catalyst, such as Pd(dppf)Cl₂, is often effective for this type of coupling. The base, typically a carbonate like potassium carbonate, is essential for the activation of the boronic acid. A mixed solvent system, such as a combination of an organic solvent (e.g., acetonitrile or dioxane) and water, is commonly employed to ensure the solubility of both the organic and inorganic reagents.

Caption: Proposed Suzuki-Miyaura synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

The following protocol is a representative procedure based on similar Suzuki-Miyaura couplings and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-fluorobenzaldehyde (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture of acetonitrile and water (e.g., a 4:1 ratio).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Downstream Applications

The chemical utility of this compound is primarily dictated by the reactivity of its aldehyde functional group. This aldehyde can undergo a wide array of transformations, making it a versatile intermediate for the synthesis of more complex molecules.

Key Reactions of the Aldehyde Group:

-

Reductive Amination: A cornerstone reaction in medicinal chemistry, allowing for the introduction of various amine-containing side chains.

-

Wittig Reaction: Enables the formation of carbon-carbon double bonds, providing access to alkene-containing derivatives.

-

Aldol Condensation: Facilitates the formation of α,β-unsaturated ketones, which are themselves valuable synthetic intermediates.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, opening up another avenue for derivatization.

-

Reduction: Reduction of the aldehyde yields the corresponding benzyl alcohol, which can be further functionalized.

Caption: Key downstream reactions of the aldehyde group.

Application in Kinase Inhibitor Synthesis

A significant application of this compound lies in its use as a foundational building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer[4]. The pyridine moiety can act as a hinge-binding motif, a common feature in many kinase inhibitors, by forming hydrogen bonds with the kinase's hinge region. The fluorinated phenyl ring can occupy a hydrophobic pocket within the ATP-binding site, with the fluorine atom potentially enhancing binding affinity and metabolic stability.

The aldehyde functionality of this compound allows for the construction of various heterocyclic scaffolds known to possess kinase inhibitory activity, such as pyrazolopyrimidines and imidazopyridines[5]. For instance, the aldehyde can be condensed with an appropriate amine-containing heterocycle to build the core structure of a potent and selective kinase inhibitor.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in drug discovery and development. Its synthesis via a robust Suzuki-Miyaura coupling, combined with the versatile reactivity of its aldehyde group, makes it an attractive starting material for the creation of diverse molecular libraries. In particular, its structural features are well-suited for the design of novel kinase inhibitors. As our understanding of the molecular drivers of disease continues to grow, the demand for such well-crafted building blocks will undoubtedly increase, solidifying the importance of this compound in the medicinal chemist's toolbox.

References

-

Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. Available at: [Link]

- Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. Google Patents.

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

-

2-fluoro-4-(pyridin-4-yl)benzaldehyde. PubChem. Available at: [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. Available at: [Link]

-

4-(pyridin-3-yl)benzaldehyde (C12H9NO). PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Fluoro-3-(pyridin-4-yl)benzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to deliver not just data, but also field-proven insights into its synthesis and potential applications, grounded in established chemical principles.

Molecular and Physicochemical Profile

This compound, with the CAS number 1214370-63-4, is a bifunctional molecule featuring a reactive aldehyde group and a pyridinyl moiety attached to a fluorinated benzene ring.[1][2] This unique combination of functional groups imparts specific properties that are highly valuable in the synthesis of more complex molecular architectures.

The fluorine atom at the 4-position and the pyridine ring at the 3-position of the benzaldehyde create a distinct electronic and steric environment. The high electronegativity of the fluorine atom can influence the reactivity of the adjacent aldehyde group and the overall metabolic stability of derivatives. The pyridine ring, a basic heterocycle, introduces a potential site for salt formation and hydrogen bonding, which can be crucial for modulating the pharmacokinetic properties of drug candidates.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1214370-63-4 | [1][2] |

| Molecular Formula | C₁₂H₈FNO | [1] |

| Molecular Weight | 201.20 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, methanol, dichloromethane) | Inferred from general chemical principles |

| pKa | Data not available; the pyridinyl nitrogen is basic | N/A |

Synthesis and Mechanistic Considerations

The most logical and industrially scalable approach for the synthesis of this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is renowned for its reliability in forming carbon-carbon bonds between aryl halides and organoboron compounds.

The strategic selection of starting materials is critical. The synthesis would likely involve the coupling of a commercially available boronic acid or ester with a suitable aryl halide. In this case, two primary retrosynthetic pathways are plausible:

-

Pathway A: Coupling of 4-pyridineboronic acid with 3-bromo-4-fluorobenzaldehyde.

-

Pathway B: Coupling of (4-fluoro-3-formylphenyl)boronic acid with 4-bromopyridine or 4-chloropyridine.

Pathway A is often preferred due to the wider availability and lower cost of 4-pyridineboronic acid.

Diagram 1: Proposed Suzuki-Miyaura Coupling Workflow

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-4-fluorobenzaldehyde (1.0 eq.), 4-pyridineboronic acid (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Solvent and Base Addition: Add a degassed solvent mixture, for example, a 2:1:1 ratio of toluene, ethanol, and 2M aqueous sodium carbonate solution. The use of a phase-transfer catalyst may be beneficial in some cases.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.1 ppm.- Aromatic protons on the benzaldehyde ring will appear as multiplets, likely in the δ 7.5-8.2 ppm region, showing coupling to each other and to the fluorine atom.- Pyridine protons will appear as two sets of doublets in the δ 7.4-8.8 ppm region. |

| ¹³C NMR | - Aldehyde carbonyl carbon (C=O) around δ 190-195 ppm.- Aromatic carbons will appear in the δ 115-165 ppm region. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F).[3] |

| IR Spectroscopy | - A strong, sharp C=O stretch for the aldehyde at approximately 1700-1720 cm⁻¹.[4]- Aromatic C=C stretching bands between 1400-1600 cm⁻¹.- C-F stretching band, typically in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry | - Expected molecular ion peak (M⁺) at m/z = 201.06. |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-fluoro-3-(pyridin-4-yl)benzoic acid, using common oxidizing agents like potassium permanganate or Jones reagent.[5]

-

Reduction: The aldehyde can be reduced to the corresponding benzyl alcohol, (4-fluoro-3-(pyridin-4-yl)phenyl)methanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.[5]

-

Reductive Amination: This is a key reaction for introducing nitrogen-containing functional groups. The aldehyde can react with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond.

-

Wittig Reaction: The aldehyde can undergo olefination reactions with phosphorus ylides to form alkenes.

-

Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel or aldol condensations, to form more complex structures.

The pyridine moiety can be protonated in acidic conditions, potentially influencing the reactivity of the molecule and its solubility.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research, most notably in drug discovery.

-

Pharmaceutical Intermediates: It is listed as an intermediate for antipsychotic medications.[2] The incorporation of a fluorinated pyridinyl scaffold is a common strategy in modern medicinal chemistry to enhance drug-like properties.

-

Kinase Inhibitors: The pyridinyl benzaldehyde core is a feature in some kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor in the hinge region of the kinase active site.

-

Materials Science: Aromatic aldehydes are used in the synthesis of polymers, dyes, and other functional materials. The specific electronic properties of this molecule could be exploited in the development of novel organic materials.

Diagram 2: Role in Drug Discovery Workflow

Caption: Role as a building block in drug discovery.

Safety, Handling, and Storage

-

Hazards: Assumed to be a flammable solid and may cause skin, eye, and respiratory irritation.[6][7][8] It may be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

-

Stability: The compound is expected to be stable under recommended storage conditions.[6]

Conclusion

This compound is a strategically important chemical intermediate with significant potential in pharmaceutical and materials science research. Its synthesis via Suzuki-Miyaura coupling is a robust and scalable method. The presence of the aldehyde, fluorine, and pyridine functionalities provides a versatile platform for the generation of diverse and complex molecules. While specific experimental data for this compound is limited in the public domain, its properties and reactivity can be reliably inferred from established chemical principles and data from analogous structures. As research in medicinal chemistry continues to advance, the utility of such well-designed building blocks will undoubtedly grow.

References

- Vertex AI Search, Grounding API Redirect. (2024).

- Manchester Organics. 4-Fluoro-3-(4-pyridyl)benzaldehyde.

- Echemi. This compound.

- CDH Fine Chemical. (n.d.).

- Fisher Scientific. (2009).

- Sigma-Aldrich. (2025).

- Sigma-Aldrich. (2025).

- Benchchem. 4-Fluoro-3-(pyridin-3-yl)benzaldehyde.

- PubChem. 3-Fluoro-4-(6-methylpyridin-3-yl)benzaldehyde.

- NIST. Benzaldehyde, 4-fluoro-.

- Fisher Scientific. (2009).

- ChemicalBook. 4-Fluorobenzaldehyde(459-57-4) 13C NMR spectrum.

- PubChem. 4-(5-Fluoro-4-methylpyridin-3-yl)benzaldehyde.

- Sihauli Chemicals Priv

- ChemicalBook. 4-Fluoro-3-phenoxybenzaldehyde manufacturers and suppliers.

- Home Sunshine Pharma. 4-Fluorobenzaldehyde CAS 459-57-4.

- PubChem. 4-Fluoro-3-(4-methyl-3-pyridinyl)benzaldehyde.

- TCI Chemicals. 4-Fluoro-3-phenoxybenzaldehyde.

- BLDpharm. 4-(Pyridin-4-yl)benzaldehyde.

- PubChem. 3-(Pyridin-4-yl)benzaldehyde.

- University of Ottawa NMR Facility Blog. (2007).

- Doc Brown's Chemistry. (2025). Infrared spectrum of benzaldehyde.

- ResearchGate. (2013).

- PubChem. 4-Fluoro-3-(5-methoxy-3-pyridinyl)benzaldehyde.

- ChemicalBook. 4-(PYRIDIN-3-YL)BENZALDEHYDE Property.

- ACS Publications. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity.

- PubChem. 4-Fluoro-3-phenoxybenzaldehyde.

-

Sigma-Aldrich. 4-Fluoro-3-nitrobenzaldehyde 97 42564-51-2. [Link]

- Sigma-Aldrich. 4-(pyridin-3-yl)benzaldehyde.

- Thieme. (n.d.). 12 Examples of IR-Spectra.

- HANGZHOU HONGQIN PHARMTECH CO.,LTD. 4-FLUORO-3-HYDROXYBENZOIC ACID.

- Apollo Scientific. 4-Fluoro-3-nitrobenzaldehyde.

- VIPEr. (2008).

- NIST. Benzaldehyde, 4-fluoro-.

- ChemicalBook. 3-Chloro-4-fluorobenzaldehyde(34328-61-5) 1H NMR spectrum.

- Ossila. 3-Fluoro-4-hydroxybenzaldehyde.

- MDPI. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde.

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. echemi.com [echemi.com]

- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 4-Fluoro-3-(pyridin-3-yl)benzaldehyde | 1183051-95-7 | Benchchem [benchchem.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 4-Fluoro-3-(pyridin-4-yl)benzaldehyde (CAS No. 1214370-63-4). As experimental spectra for this specific molecule are not publicly available, this document serves as a predictive guide based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By dissecting the molecule into its constituent parts—a 4-fluorobenzaldehyde moiety and a 4-substituted pyridine ring—and analyzing the expected electronic and structural influences, we present a detailed forecast of its spectral characteristics. This guide is intended to aid researchers in the identification, characterization, and quality control of this and structurally related compounds.

Introduction

This compound is a biaryl compound of interest in medicinal chemistry and materials science due to the combined properties of its fluorinated benzaldehyde and pyridine components. The fluorine atom can enhance metabolic stability and binding affinity, while the pyridine ring offers a site for hydrogen bonding and potential coordination with metal centers. Accurate characterization of this molecule is paramount for its application in drug design and development. In the absence of empirical data, a thorough understanding of its predicted spectroscopic profile is essential for researchers synthesizing or working with this compound.

This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The predictions are grounded in the analysis of substituent effects on aromatic systems and comparison with the known spectral data of analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on both the benzaldehyde and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the aldehyde group and the fluorine atom, as well as the anisotropic effects of the adjacent aromatic ring.

Predicted Chemical Shifts and Coupling Constants:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Aldehyde-H | 9.9 - 10.1 | s | - |

| H-2 | 8.2 - 8.4 | d | J ≈ 2.5 (⁴J H-F) |

| H-5 | 7.8 - 8.0 | dd | J ≈ 8.5, 2.0 (³J H-H, ⁴J H-H) |

| H-6 | 7.2 - 7.4 | t | J ≈ 8.5 (³J H-H) |

| H-2', H-6' | 8.7 - 8.9 | d | J ≈ 6.0 (³J H-H) |

| H-3', H-5' | 7.5 - 7.7 | d | J ≈ 6.0 (³J H-H) |

Causality behind Predictions:

-

Aldehyde Proton: The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and will appear as a singlet in the downfield region of the spectrum.

-

Benzaldehyde Ring Protons:

-

H-2: This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It will likely appear as a doublet due to a small four-bond coupling to the fluorine atom (⁴J H-F).

-

H-5: This proton is meta to the aldehyde group and will be influenced by both the fluorine and pyridine substituents. It is expected to appear as a doublet of doublets due to coupling with H-6 (³J H-H) and a smaller coupling to H-2 (⁴J H-H).

-

H-6: This proton is ortho to the fluorine atom and will be shifted upfield relative to the other benzaldehyde protons. It will likely appear as a triplet due to coupling with H-5 and the fluorine atom.

-

-

Pyridine Ring Protons:

-

H-2', H-6': These protons are adjacent to the nitrogen atom in the pyridine ring, resulting in significant deshielding and a downfield chemical shift. They will appear as a doublet due to coupling with the adjacent protons (H-3' and H-5').

-

H-3', H-5': These protons are further from the nitrogen and will appear at a more upfield position compared to H-2' and H-6'. They will also appear as a doublet.

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms will be influenced by the electronegativity of the substituents (fluorine, nitrogen, and the carbonyl group) and the resonance effects within the aromatic systems.

Predicted Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 190 - 192 |

| C-1 | 133 - 135 |

| C-2 | 130 - 132 |

| C-3 | 138 - 140 |

| C-4 | 163 - 165 (d, ¹J C-F ≈ 250 Hz) |

| C-5 | 128 - 130 |

| C-6 | 116 - 118 (d, ²J C-F ≈ 22 Hz) |

| C-1' | 145 - 147 |

| C-2', C-6' | 150 - 152 |

| C-3', C-5' | 121 - 123 |

Causality behind Predictions:

-

Carbonyl Carbon: The carbonyl carbon is highly deshielded and will appear significantly downfield.

-

Benzaldehyde Ring Carbons:

-

C-4: The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹J C-F) and will be shifted downfield.

-

C-6: The carbon ortho to the fluorine will exhibit a smaller two-bond coupling constant (²J C-F).

-

C-3: The carbon attached to the pyridine ring will be deshielded.

-

-

Pyridine Ring Carbons:

-

C-2', C-6': The carbons adjacent to the nitrogen atom will be the most deshielded carbons of the pyridine ring.

-

C-3', C-5': These carbons will be more shielded compared to C-2' and C-6'.

-

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted Major IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2850 - 2750 | Aldehyde C-H stretch | Weak |

| 1710 - 1690 | C=O stretch (aldehyde) | Strong |

| 1600 - 1580 | C=C stretch (aromatic ring) | Medium |

| 1550 - 1530 | C=N stretch (pyridine ring) | Medium |

| 1250 - 1200 | C-F stretch | Strong |

Causality behind Predictions:

The IR spectrum is a sum of the characteristic vibrations of its components. The most prominent peaks will be the strong carbonyl stretch of the aldehyde and the strong C-F stretch. The aromatic C-H and C=C stretching vibrations will also be present, along with the characteristic vibrations of the pyridine ring.[1][2][3]

Predicted Mass Spectrum

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is a common technique for such compounds.

Predicted Fragmentation Pattern (EI-MS):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 201, corresponding to the molecular formula C₁₂H₈FNO. This peak should be relatively intense due to the stability of the aromatic system.

-

Major Fragments:

-

m/z = 200 ([M-H]⁺): Loss of the aldehydic hydrogen radical is a common fragmentation pathway for aromatic aldehydes.

-

m/z = 172 ([M-CHO]⁺): Loss of the formyl radical (CHO) is another characteristic fragmentation of benzaldehydes.

-

m/z = 95 ([C₆H₄F]⁺): Cleavage of the bond between the two aromatic rings could lead to a fluorophenyl cation.

-

m/z = 78 ([C₅H₄N]⁺): A fragment corresponding to the pyridine ring.

-

Causality behind Predictions:

The fragmentation of this compound will be driven by the stability of the resulting cations. The aromatic nature of both rings will favor the retention of charge on fragments containing these moieties. The cleavage of the relatively weaker bonds, such as the C-C bond between the rings and the C-H and C-C bonds of the aldehyde group, will be the predominant fragmentation pathways.[4]

Experimental Protocols

While this guide provides predicted data, empirical verification is crucial. The following are generalized protocols for acquiring the spectroscopic data.

6.1 NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: COSY and HSQC experiments can be performed to confirm proton-proton and proton-carbon correlations, respectively.

-

6.2 IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: If the sample is a solid, a small amount can be placed directly on the ATR crystal.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken prior to sample analysis.

6.3 Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

-

Sample Preparation: For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. These predictions are based on fundamental spectroscopic principles and the analysis of structurally related compounds. While this guide serves as a valuable resource for the initial identification and characterization of the target molecule, it is imperative that these predictions are confirmed through empirical data acquisition. The provided experimental protocols offer a starting point for researchers to obtain and validate the spectroscopic data for this and similar novel compounds.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Pyridin-4-yl)benzaldehyde. Retrieved from [Link]

-

Buchwald, S. L., et al. (n.d.). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. Retrieved from [Link]

-

(n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]

-

R&D Chemicals. (n.d.). 3-Pyridin-4-yl-benzaldehyde. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

- Szafran, M., & Dega-Szafran, Z. (1961). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 9, 737-741.

-

ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(pyridin-3-yl)benzaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(pyridin-3-ylmethoxy)benzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(2-Pyridyl)benzaldehyde. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-[[4-(Pyridin-2-yl)morpholin-2-yl]methoxy]benzaldehyde. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved from [Link]

-

Labcompare. (n.d.). 4-(Pyridin-3-yl)benzaldehyde from Aladdin Scientific Corporation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3,4-dihydroxy-. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. Retrieved from [Link]

Sources

- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Solubility of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-(pyridin-4-yl)benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its solubility in organic solvents is a critical parameter for reaction kinetics, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. We will delve into the physicochemical properties that govern its solubility, present a systematic approach to solvent selection, and provide detailed experimental protocols for accurate solubility measurement. Furthermore, we will explore modern computational approaches for solubility prediction.

Understanding the Molecule: Physicochemical Drivers of Solubility

The solubility of this compound is dictated by its molecular structure, which features a combination of polar and non-polar characteristics. A fundamental principle in predicting solubility is the concept of "like dissolves like," which suggests that a solute will dissolve best in a solvent with similar polarity.[3]

Key Structural Features:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents.

-

Fluorine Atom: The highly electronegative fluorine atom can participate in dipole-dipole interactions and weak hydrogen bonding.

-

Benzaldehyde Group: The aldehyde functional group is polar and can act as a hydrogen bond acceptor.

-

Aromatic Rings: The two aromatic rings (benzene and pyridine) are largely non-polar and will favor interactions with non-polar solvents.

A qualitative prediction of solubility can be made by considering the balance of these features. Solvents that can engage in hydrogen bonding and have a moderate to high polarity are likely to be effective at dissolving this compound.

A Systematic Approach to Solvent Selection

A systematic approach to solvent selection is crucial for efficiency and accuracy. This can be conceptualized as a tiered screening process, starting with qualitative assessments and progressing to quantitative measurements.

Caption: A workflow for systematic solvent selection.

Experimental Determination of Solubility

Accurate determination of solubility requires a systematic experimental approach. The following protocol outlines a standard method for this purpose.

Materials and Equipment

-

This compound (CAS: 1214370-63-4)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Protocol for Solubility Measurement

This protocol is based on the equilibrium solubility method, a widely accepted technique for determining the saturation concentration of a compound in a solvent.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered solution with a suitable solvent (usually the same solvent used for dissolution or a mobile phase component) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the original solubility of this compound in the test solvent, taking into account the dilution factor.

-

Self-Validating System and Causality

-

Why excess solid? To ensure that the solution is truly saturated and at equilibrium.

-

Why constant temperature? Solubility is temperature-dependent; maintaining a constant temperature is essential for reproducible results.

-

Why filtration? To remove any suspended solid particles that would otherwise lead to an erroneously high solubility value.

-

Why a calibration curve? To establish a linear relationship between the analytical response (peak area) and concentration, allowing for accurate quantification.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the pyridine nitrogen and the aldehyde oxygen. |

| Aprotic Polar | DMSO, DMF | High to Moderate | High polarity and ability to engage in dipole-dipole interactions. |

| Ethers | THF, Dioxane | Moderate | Can act as hydrogen bond acceptors but are less polar than aprotic polar solvents. |

| Ketones | Acetone | Moderate | Polar and can act as a hydrogen bond acceptor. |

| Halogenated | Dichloromethane | Moderate to Low | Intermediate polarity. |

| Aromatic | Toluene | Low | Primarily non-polar, but pi-pi stacking interactions with the aromatic rings of the solute can contribute to some solubility. |

| Aliphatic | Hexane, Heptane | Very Low | Non-polar and unable to effectively solvate the polar functional groups of the molecule. |

Modern Approaches: In Silico Solubility Prediction

In recent years, machine learning and computational chemistry have emerged as powerful tools for predicting the solubility of organic compounds.[4][5][6][7] These methods utilize quantitative structure-property relationship (QSPR) models that correlate molecular descriptors with experimentally determined solubility data.

Caption: A simplified workflow for in silico solubility prediction.

While these models can provide rapid estimations of solubility, it is crucial to note that their accuracy is dependent on the quality and diversity of the training data.[5] Therefore, computational predictions should be used as a guide for solvent selection and should ideally be validated by experimental data.

Conclusion

The solubility of this compound in organic solvents is a multifaceted property governed by its molecular structure. A systematic approach, combining theoretical predictions with rigorous experimental determination, is essential for obtaining reliable solubility data. This guide provides a framework for researchers to understand, predict, and measure the solubility of this important pharmaceutical intermediate, thereby facilitating its use in synthetic and formulation applications.

References

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university chemistry department website.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from a university chemistry department website.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from a university chemistry department website.

- Solubility of Organic Compounds. (2023, August 31). Retrieved from a university chemistry department website.

- Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (2025, September 15). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing.

- Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. O. (2020, November 13).

- PubChem. (n.d.). 4-Fluoro-3-nitrobenzaldehyde.

- Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (n.d.).

- Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (2025, January 30).

- PubChem. (n.d.). 3-Fluoro-4-(6-methylpyridin-3-yl)benzaldehyde.

- Chen, Y., & Voth, G. A. (2021, July 30).

- Sigma-Aldrich. (n.d.). 4-(Pyridin-3-yl)benzaldehyde 98.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis.

- Schmidt, T., & Langer, P. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.

- Echemi. (n.d.). This compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. chem.ws [chem.ws]

- 4. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00134J [pubs.rsc.org]

- 5. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

A Comprehensive Technical Guide to the Chemical Stability and Storage of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 4-Fluoro-3-(pyridin-4-yl)benzaldehyde, a key intermediate in pharmaceutical synthesis. By understanding the inherent chemical properties and potential degradation pathways of this molecule, researchers can ensure its integrity, leading to more reliable and reproducible experimental outcomes.

Molecular Structure and Inherent Reactivity

This compound is a trifunctional molecule, and its stability is dictated by the interplay of its constituent parts: a benzaldehyde group, a fluorinated aromatic ring, and a pyridine ring.

-

Benzaldehyde Group (-CHO): The aldehyde functional group is the most reactive site, prone to oxidation, especially in the presence of air (oxygen), to form the corresponding benzoic acid derivative.[1] This process can be accelerated by light and trace metal impurities. Aldehydes can also undergo self-condensation reactions, although this is less common for aromatic aldehydes.

-

Pyridine Ring: The pyridine moiety imparts a basic character to the molecule, making it susceptible to reactions with strong acids to form pyridinium salts.[2] The nitrogen atom's lone pair of electrons also makes the ring electron-deficient, which can influence the reactivity of the adjacent benzene ring.[3] The pyridine scaffold is a common pharmacophore that can enhance the biochemical potency and metabolic stability of a drug molecule.[4]

-

Fluorinated Benzene Ring: The fluorine atom is a strongly electron-withdrawing group. Its presence on the benzene ring can influence the reactivity of the aldehyde group and the overall electron distribution of the molecule.

Based on these features, the primary stability concerns for this compound are oxidation of the aldehyde and reactions involving the pyridine nitrogen.

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for developing effective storage and handling protocols. Two primary pathways are of concern:

Oxidation to Carboxylic Acid

The most significant degradation pathway is the oxidation of the aldehyde group to a carboxylic acid. This is a common reaction for benzaldehydes and can be initiated by atmospheric oxygen.

This oxidation can lead to the formation of 4-Fluoro-3-(pyridin-4-yl)benzoic acid, an impurity that can significantly impact the outcome of subsequent synthetic steps.

Acid-Base Reactions

The basic nature of the pyridine ring means that in the presence of acidic contaminants, it can be protonated to form a pyridinium salt. While this is not a degradation of the core structure, it alters the compound's physical and chemical properties.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways outlined above, the following storage and handling procedures are recommended. These protocols are designed to create a self-validating system that preserves the integrity of the compound.

Optimal Storage Conditions

The primary goals of proper storage are to exclude oxygen, light, and moisture.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Reduces the rate of chemical reactions, including oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[5] | Prevents oxidation of the aldehyde group by excluding atmospheric oxygen. |

| Light | Protect from light by using amber glass vials or storing in the dark. | Light can catalyze the oxidation of benzaldehydes.[6] |

| Container | Use a tightly sealed container to prevent moisture ingress.[7] | Moisture can facilitate certain degradation reactions. |

Handling Procedures for Air-Sensitive Aldehydes

Given the sensitivity of the aldehyde group to air, proper handling techniques are essential. The use of a glovebox or Schlenk line is ideal. For laboratories not equipped with this specialized equipment, the following syringe-based transfer method can be employed.

Experimental Workflow: Inert Atmosphere Transfer

Step-by-Step Methodology:

-

Preparation: The reagent bottle should be equipped with a septum.[8][9][10] Pierce the septum with a needle connected to a source of inert gas (argon or nitrogen). A second needle is inserted to act as a vent.

-

Inerting: Gently flush the bottle with the inert gas for a few minutes to displace any air.

-

Transfer: Remove the vent needle. If the compound is a solid, it is best handled in a glovebox. If it is a liquid, a gas-tight syringe can be used to withdraw the desired amount.

-

Dispensing: The compound is then quickly transferred to the reaction vessel, which should also be under an inert atmosphere.

Incompatible Materials

To prevent unwanted reactions and degradation, avoid contact with the following:

-

Strong Oxidizing Agents: Will readily oxidize the aldehyde group.[11]

-

Strong Bases: Can potentially catalyze aldol condensation or other side reactions.[11]

-

Strong Reducing Agents: Will reduce the aldehyde to an alcohol.[11]

-

Strong Acids: Will react with the pyridine nitrogen.

Summary of Key Stability and Storage Parameters

| Property | Value/Recommendation | Source |

| Appearance | Light orange to yellow to green powder/crystal | |

| Storage Temperature | Cool, dark place (<15°C recommended) | |

| Storage Conditions | Store under inert gas, protect from air and light | [5] |

| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents | [11][12] |

Conclusion

The chemical stability of this compound is primarily influenced by its aldehyde and pyridine functionalities. Oxidation of the aldehyde to a carboxylic acid is the main degradation pathway. By implementing stringent storage and handling protocols that exclude air, light, and moisture, the integrity of this valuable synthetic intermediate can be preserved. Adherence to these guidelines will ensure the reliability and success of research and development endeavors that utilize this compound.

References

-

S D Fine-Chem Limited. (n.d.). 4-FLUOROBENZALDEHYDE GHS Safety Data Sheet. Retrieved from [Link]

-

Alam, M. J., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183. [Link]

-

Frank, S., Dunkel, A., & Schieberle, P. (2020). Model studies on benzene formation from benzaldehyde. European Food Research and Technology, 246, 1557-1566. [Link]

-

Neilson, R. H. (n.d.). The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

Zellner, G., et al. (1994). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 60(8), 2465-2469. [Link]

-

Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Stability of pyridine derivatives. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from [Link]

-

Phale, P. S., et al. (2018). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 9, 1261. [Link]

-

Kumar, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15899-15922. [Link]

-

ResearchGate. (2025). The Stability of Pyridine Nucleotides. Retrieved from [Link]

-

Al-Hamza, A. M. (2025). Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. Journal of Hazardous Materials, 133(1-3), 193-199. [Link]

-

PubChem. (n.d.). 3-Fluoro-4-(6-methylpyridin-3-yl)benzaldehyde. Retrieved from [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. web.mit.edu [web.mit.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

The Strategic Role of Fluorination in Modulating the Physicochemical and Pharmacokinetic Profile of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde

An In-Depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[1] This guide delves into the multifaceted role of the fluorine substituent in 4-Fluoro-3-(pyridin-4-yl)benzaldehyde, a key heterocyclic building block. We will dissect the profound influence of the C4-fluorine atom on the molecule's electronic properties, metabolic stability, lipophilicity, and potential target interactions. By grounding our analysis in established principles of physical organic and medicinal chemistry, this paper serves as a technical resource for researchers and drug development professionals aiming to leverage fluorinated scaffolds for creating optimized therapeutic agents. We will explore the causal reasoning behind fluorination as a design choice, provide predictive insights into its impact on biological activity, and detail the experimental protocols necessary for its synthesis and characterization.

Introduction: Why Fluorine is the Medicinal Chemist's "Magic Bullet"

Fluorine is unique among the elements in the context of drug design. It is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to serve as a bioisostere.[2][3] This combination of properties enables fluorine to exert powerful effects on a molecule's biological profile without dramatically increasing its size.[3]

The strategic placement of fluorine can:

-

Enhance Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5]

-

Modulate Physicochemical Properties: Fluorination can alter a molecule's acidity/basicity (pKa), lipophilicity (LogP), and conformational preferences, which in turn affects solubility, membrane permeability, and bioavailability.[6][7]

-

Increase Binding Affinity: The electron-withdrawing nature of fluorine can create favorable electrostatic interactions with protein targets, including hydrogen bonds (where fluorine acts as an acceptor), halogen bonds, and dipole-dipole interactions, thereby enhancing potency and selectivity.[2][6]

This compound is a prototypical example of a fluorinated building block, combining a reactive aldehyde functional group with a bi-aryl system common in many therapeutic classes, particularly kinase inhibitors. The fluorine at the C4 position is not a random substitution; it is a deliberate design choice intended to bestow specific, advantageous properties upon the molecular scaffold.

The Physicochemical Impact of the C4-Fluorine Substituent

The introduction of a single fluorine atom onto the benzaldehyde ring fundamentally alters the molecule's electronic and physical nature. These changes are the primary drivers of its enhanced potential as a pharmaceutical intermediate.

Electronic Effects: Induction and Resonance

Fluorine's extreme electronegativity creates a strong dipole in the C-F bond, pulling electron density away from the aromatic ring through a powerful inductive (-I) effect.[8] This has several critical consequences:

-

Modulation of Acidity and Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or decrease the basicity of adjacent nitrogen atoms.[6][8] In this molecule, it subtly influences the electron density of the entire phenyl ring and, to a lesser extent, the pyridinyl moiety.

-

Altered Reactivity: The aldehyde group's electrophilicity is increased, potentially affecting its reactivity in subsequent synthetic steps or its interactions with biological nucleophiles.

-

Enhanced Binding Interactions: The C-F bond dipole can engage in favorable orthogonal multipolar interactions with amide bonds in a protein backbone, contributing to binding affinity. Furthermore, the polarized fluorine atom can act as a weak hydrogen bond acceptor.[9]

Metabolic Blocking: A Shield Against Oxidation

Aromatic rings are often susceptible to metabolic hydroxylation, a process that facilitates drug clearance and can sometimes lead to the formation of reactive metabolites.[4] The C4 position of the benzaldehyde ring is a prime target for such enzymatic attack.

By replacing a hydrogen atom with fluorine, this metabolic "soft spot" is effectively blocked. The strength of the C-F bond makes it highly resistant to cleavage by CYP enzymes, which are responsible for the majority of phase I drug metabolism.[4][5] This strategic fluorination is a key tactic to increase a drug candidate's half-life and systemic exposure.[6]

Table 1: Comparison of Key Physicochemical Properties

| Property | Hydrogen (H) | Fluorine (F) | Rationale for Impact on Activity |

|---|---|---|---|

| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric perturbation; allows F to act as a H bioisostere.[2] |

| Electronegativity (Pauling) | 2.20 | 3.98 | Induces strong dipole, altering local electronics and enabling unique non-covalent interactions.[2] |

| C-X Bond Energy (in Benzene) | ~103 kcal/mol | ~123 kcal/mol | Dramatically increases resistance to metabolic oxidation at the site of substitution.[3] |

| Lipophilicity Contribution (π) | +0.00 | +0.14 | Increases overall lipophilicity, often improving membrane permeability and cell uptake.[8] |

Lipophilicity and Membrane Permeability

Lipophilicity, often measured as the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Substituting hydrogen with fluorine typically increases a molecule's lipophilicity.[10] This enhancement can lead to improved passage through cellular membranes, which is essential for reaching intracellular targets.[7][10] However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.

Synthesis and Characterization

While numerous vendors supply this compound (CAS No. 1214370-63-4), understanding its synthesis is crucial for developing derivatives.[11] A common and effective method for its preparation is the Suzuki cross-coupling reaction.

Plausible Synthetic Workflow: Suzuki Coupling

The synthesis involves coupling a boronic acid or ester derivative of pyridine with a halogenated fluorobenzaldehyde.

Caption: Plausible Suzuki coupling workflow for synthesis.

Experimental Protocol: Spectroscopic Characterization

To confirm the identity and purity of synthesized this compound, a suite of spectroscopic analyses is required.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy [12]

-

Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Acquire a standard proton spectrum. Expected signals would include distinct aromatic protons for both the benzaldehyde and pyridine rings, as well as a singlet for the aldehyde proton (~9-10 ppm). J-coupling between the fluorine and adjacent protons should be observable.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled fluorine spectrum. A single resonance is expected, and its chemical shift will be indicative of the electronic environment of the C-F bond.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum. The C-F bond will exhibit a large one-bond coupling constant (¹JCF), which is a definitive indicator of fluorination.

-

Predictive Analysis: The Role of Fluorine in Biological Activity

While specific biological activity data for this compound is not extensively published, its structural motifs are prevalent in active pharmaceutical ingredients. We can, therefore, build a strong hypothesis about the role of fluorine in its potential activity, particularly as an enzyme inhibitor.[13]

Hypothetical Target Engagement: Kinase Inhibition

The pyridinyl-phenyl scaffold is a classic "hinge-binding" motif found in many ATP-competitive kinase inhibitors. In this context, the fluorine atom can play a pivotal role in enhancing binding affinity and selectivity.

Caption: Hypothetical binding mode in a kinase active site.

Causality in Binding:

-

Enhanced Hydrophobic Interactions: The fluorinated phenyl ring exhibits increased lipophilicity, allowing it to fit snugly into a hydrophobic pocket within the kinase active site. The fluorine atom itself can lead the group deep into such a pocket, increasing potency.[10]

-

Metabolic Resistance: By blocking a potential site of metabolism, the fluorine ensures the inhibitor maintains its structural integrity for longer, leading to a more durable therapeutic effect.[14]

-

Selectivity: The unique electronic and steric profile of fluorine can introduce subtle conformational preferences in the ligand, allowing it to bind more selectively to the target kinase over other structurally similar off-target kinases, thereby reducing side effects.[4]

Conclusion

The fluorine atom in this compound is far more than a simple substitution. It is a strategic design element that imparts a host of beneficial properties crucial for drug development. Through a combination of metabolic blocking, modulation of electronics, and enhancement of lipophilicity, the C4-fluorine transforms the parent scaffold into a highly valuable intermediate. It provides a robust shield against metabolic degradation, fine-tunes the molecule's electronic character to foster stronger and more selective interactions with biological targets, and improves its ability to cross cellular membranes. Understanding these fundamental roles allows medicinal chemists to rationally design and synthesize next-generation therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.

References

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

-

Mezencev, R. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews, 21(2), 1535-1544. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Park, B. K., & Kitteringham, N. R. (1990). Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. Drug Metabolism Reviews, 22(6), 605-645. [Link]

-

Das, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(9), 3747-3760. [Link]

-

Miller, M. A., et al. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Medicina, 56(11), 621. [Link]

-

Garimella, R., et al. (2006). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters, 16(1), 83-86. [Link]

-

Polshettiwar, V., & Schneider, R. (2022). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. RSC Advances, 12(35), 22695-22714. [Link]

-

Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-984. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). The Importance of Fluorine in the Life Science Industry. CHIMIA International Journal for Chemistry, 61(4), 1-10. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. chimia.ch [chimia.ch]

- 4. annualreviews.org [annualreviews.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 4-Fluoro-3-(pyridin-3-yl)benzaldehyde | 1183051-95-7 | Benchchem [benchchem.com]

- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Application of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde: A Key Intermediate in Modern Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde, a pivotal intermediate in contemporary medicinal chemistry. The document delves into the compound's strategic importance, tracing its history through its synthetic evolution rather than a singular discovery event. We present a detailed, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, including a mechanistic breakdown of the catalytic cycle. Furthermore, this guide explores the compound's critical applications as a foundational building block for various therapeutic agents, particularly in the development of novel antipsychotics and kinase inhibitors. This paper is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this high-value chemical entity.

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds

In the landscape of pharmaceutical design, the selection of molecular building blocks is paramount to achieving desired therapeutic outcomes.[1] The structure of this compound incorporates three distinct, high-value motifs: a benzaldehyde, a pyridine ring, and a fluorine atom.

-

Fluorine in Medicinal Chemistry: The strategic incorporation of fluorine is a well-established strategy to enhance a drug candidate's profile.[2] It can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate pKa and lipophilicity, thereby optimizing pharmacokinetic properties.[1][2]

-

The Pyridine Moiety: As a bioisostere of a phenyl ring, the pyridine group introduces a nitrogen atom that can act as a hydrogen bond acceptor, improving solubility and target engagement. This heterocycle is a ubiquitous feature in a vast array of biologically active compounds, including immunomodulating agents and antiviral therapies.[3][4]

-

The Benzaldehyde Functional Group: The aldehyde group is a versatile chemical handle, readily participating in a wide range of chemical transformations such as reductive amination, Wittig reactions, and condensations, making it an ideal anchor point for constructing more complex molecular architectures.[5]

The convergence of these three features in a single molecule makes this compound a powerful and sought-after intermediate for accessing novel chemical matter in drug discovery programs.

Compound Profile: this compound

A clear definition of the subject compound is essential for technical discourse. The key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 1214370-63-4 | [6][7] |

| Molecular Formula | C₁₂H₈FNO | [6] |

| Molecular Weight | 201.20 g/mol | [6] |

| Appearance | Typically an off-white to yellow solid | N/A |

| Primary Application | Pharmaceutical Intermediate, Research Chemical | [5][7] |

Historical Context and Emergence

The "discovery" of this compound is not marked by a singular seminal publication but rather by its gradual emergence in patent literature and chemical catalogs as a key building block. Its history is intrinsically linked to the development of synthetic methodologies that enable its efficient construction, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] The compound's value was recognized as drug discovery programs increasingly targeted complex biaryl structures, such as those found in modern kinase inhibitors and CNS-acting agents.[10][11] It is a prime example of a "reagent by design," created to fulfill a specific need for a versatile, functionalized biaryl intermediate in pharmaceutical synthesis.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and industrially scalable approach to synthesizing this compound is through a Suzuki-Miyaura cross-coupling reaction. This strategy involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

Two primary retrosynthetic disconnections are possible:

-

Route A: Coupling of 3-Bromo-4-fluorobenzaldehyde with Pyridine-4-boronic acid .

-

Route B: Coupling of 4-Fluoro-3-formylphenylboronic acid with a 4-halopyridine (e.g., 4-bromopyridine).

Route A is generally preferred due to the commercial availability and straightforward synthesis of the starting materials. 3-Bromo-4-fluorobenzaldehyde can be prepared via the direct bromination of 4-fluorobenzaldehyde, and pyridine-4-boronic acid is a common reagent.[12]

Caption: Retrosynthetic analysis via the Suzuki-Miyaura pathway.

Synthesis Protocol: A Validated Approach via Suzuki-Miyaura Cross-Coupling

This section provides a detailed, step-by-step protocol for the synthesis of this compound, grounded in established methodologies for Suzuki-Miyaura couplings involving heteroaryl compounds.[8][13]

Synthesis of Precursor: 3-Bromo-4-fluorobenzaldehyde

The precursor, 3-bromo-4-fluorobenzaldehyde, can be synthesized by the bromination of 4-fluorobenzaldehyde in oleum, a process detailed in patent literature.[12] This reaction typically proceeds with good yield and provides the necessary aryl bromide for the subsequent coupling step.

Detailed Protocol for Suzuki-Miyaura Coupling

Reaction Scheme: (3-Bromo-4-fluorobenzaldehyde) + (Pyridine-4-boronic acid) --[Pd(dppf)Cl₂, Base]--> this compound

Materials and Reagents:

| Reagent | M.W. | Amount (mmol) | Equivalents |

| 3-Bromo-4-fluorobenzaldehyde | 203.00 | 10.0 | 1.0 |

| Pyridine-4-boronic acid | 122.92 | 12.0 | 1.2 |

| Pd(dppf)Cl₂ | 731.70 | 0.20 | 0.02 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 30.0 | 3.0 |

| 1,4-Dioxane | - | - | - |

| Water | - | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-Bromo-4-fluorobenzaldehyde (10.0 mmol, 2.03 g), Pyridine-4-boronic acid (12.0 mmol, 1.48 g), and Pd(dppf)Cl₂ (0.20 mmol, 146 mg).

-

Solvent and Base Addition: Add Sodium Carbonate (30.0 mmol, 3.18 g). Evacuate and backfill the flask with nitrogen three times. Add 1,4-dioxane (80 mL) and water (20 mL) via syringe.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

-

Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Expected Outcome: The procedure should yield this compound as an off-white to yellow solid with a typical yield of 75-90%.

Mechanistic Insight: The Palladium Catalytic Cycle

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-4-fluorobenzaldehyde to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its pyridine group to the palladium center, displacing the halide.

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst.

Structural Characterization and Quality Control

Confirmation of the final product's identity and purity is achieved using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹⁹F NMR spectrum will show a characteristic singlet for the fluorine atom.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Expected ¹H NMR signals (in CDCl₃, 400 MHz):

| Chemical Shift (δ) | Multiplicity | Protons Assigned |

| ~10.0 ppm | Singlet (s) | Aldehyde proton (-CHO) |

| ~8.7 ppm | Doublet (d) | Pyridine protons ortho to Nitrogen |

| ~8.0-8.2 ppm | Multiplet (m) | Benzaldehyde protons |

| ~7.3-7.5 ppm | Multiplet (m) | Pyridine protons meta to Nitrogen and Benzaldehyde proton |

Applications in Medicinal Chemistry and Drug Development

This compound is not a therapeutic agent itself but a crucial precursor for compounds in various stages of drug development.

-

Antipsychotic Agents: The compound is categorized as an intermediate for antipsychotics, where the biaryl scaffold can interact with key receptors in the central nervous system.[7]

-